molecular formula C16H13N3O B7137455 N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide

N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide

Cat. No.: B7137455
M. Wt: 263.29 g/mol
InChI Key: ZGAWTPKTXOABMQ-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide: is a chemical compound that belongs to the class of isoquinoline carboxamides. This compound is characterized by the presence of an isoquinoline ring system attached to a carboxamide group, with a 5-methylpyridin-3-yl substituent. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-8-13(10-17-9-11)19-16(20)15-14-5-3-2-4-12(14)6-7-18-15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAWTPKTXOABMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 5-methylpyridin-3-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the reaction mixture at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or pyridine rings are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of N-(5-methylpyridin-3-yl)isoquinoline-1-carboxylic acid.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of halogenated derivatives such as N-(5-bromopyridin-3-yl)isoquinoline-1-carboxamide.

Scientific Research Applications

Chemistry: N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a modulator of biological pathways. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine: The compound has been explored for its anti-inflammatory and anti-migratory activities. Studies have shown that it can inhibit the production of pro-inflammatory mediators and reduce cell migration, suggesting potential therapeutic applications in treating inflammatory diseases and cancer .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting this pathway, the compound reduces the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . Additionally, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), further contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: N-(5-methylpyridin-3-yl)isoquinoline-1-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

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